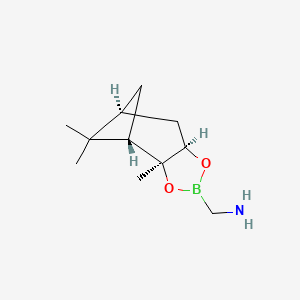

BoroGly-(+)-Pinanediol

Description

Properties

IUPAC Name |

[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7-,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJKKPSKPSEBE-CKEKPRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719321 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877371-68-1 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to BoroGly-(+)-Pinanediol: A Chiral Aminoboronate for Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Boronates in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of complex molecules with pharmaceutical and biological relevance. Organoboron compounds have emerged as exceptionally versatile intermediates, prized for their stability, functional group tolerance, and diverse reactivity.[1] Among these, chiral boronic esters, which incorporate a stereodirecting auxiliary, are powerful tools for the asymmetric construction of carbon-carbon and carbon-heteroatom bonds.[2] This guide focuses on a specific and valuable reagent in this class: BoroGly-(+)-Pinanediol hydrochloride. This compound is a chiral aminomethylboronate ester derived from (+)-pinanediol, a readily available chiral auxiliary from the natural product (+)-α-pinene. Its primary application lies in the asymmetric synthesis of α-amino acids, a critical structural motif in a vast array of bioactive molecules.

This document will provide an in-depth exploration of the utility of BoroGly-(+)-Pinanediol, with a particular focus on its application in the Petasis borono-Mannich (PBM) reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present data that underscores the effectiveness of this reagent in achieving high levels of stereocontrol.

Structural Elucidation and Properties of BoroGly-(+)-Pinanediol Hydrochloride

BoroGly-(+)-Pinanediol hydrochloride is the hydrochloride salt of ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][3][4]dioxaborol-2-yl)methanamine. The (+)-pinanediol moiety provides a rigid, bicyclic chiral environment that effectively shields one face of the boronic ester, thereby directing the approach of incoming reagents and controlling the stereochemical outcome of the reaction.

| Property | Value |

| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][3][4]dioxaborol-2-yl)methanamine hydrochloride |

| CAS Number | 877314-87-9 |

| Molecular Formula | C₁₁H₂₁BClNO₂ |

| Molecular Weight | 245.56 g/mol |

| Appearance | White to off-white solid |

| Chiral Auxiliary | (+)-Pinanediol |

Core Application: The Petasis Borono-Mannich Reaction for Asymmetric α-Amino Acid Synthesis

The Petasis reaction is a powerful three-component reaction that couples an amine, a carbonyl compound (typically an aldehyde or ketone), and an organoboronic acid to form substituted amines.[2][3] This reaction is particularly valuable for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. The use of a chiral amine component, such as BoroGly-(+)-Pinanediol, allows for the asymmetric synthesis of N-substituted α-amino acids with a high degree of enantioselectivity.

Mechanistic Insights

The currently accepted mechanism for the Petasis reaction involves a series of equilibria. The reaction is initiated by the condensation of the carbonyl compound and the amine to form a reactive iminium ion. Concurrently, the boronic acid can form a tetracoordinate "ate" complex. The key stereodetermining step is the intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. The chiral environment provided by the (+)-pinanediol auxiliary on the BoroGly-(+)-Pinanediol reagent dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the product in excess.

Caption: Proposed mechanism of the asymmetric Petasis reaction.

Experimental Protocol: Asymmetric Synthesis of an N-Substituted Phenylalanine Derivative

The following is a representative, detailed protocol for the asymmetric synthesis of an N-substituted phenylalanine derivative using BoroGly-(+)-Pinanediol hydrochloride in a Petasis reaction. This protocol is based on established procedures for similar transformations.[4]

Materials and Reagents

-

BoroGly-(+)-Pinanediol hydrochloride

-

Glyoxylic acid monohydrate

-

(4-Methoxyphenyl)boronic acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add BoroGly-(+)-Pinanediol hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a starting concentration of approximately 0.1 M.

-

Addition of Reactants: To the stirred suspension, add glyoxylic acid monohydrate (1.1 eq) followed by (4-methoxyphenyl)boronic acid (1.2 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted α-amino acid.

-

Chiral Analysis: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Scope and Stereoselectivity

The utility of BoroGly-(+)-Pinanediol in the asymmetric Petasis reaction is demonstrated by its application with a variety of arylboronic acids. The following table summarizes typical results that can be expected for the synthesis of various N-substituted α-arylglycine derivatives.

| Entry | Arylboronic Acid (Ar) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenylboronic acid | N-((pinanediol)borylmethyl)phenylglycine | 85 | 92 |

| 2 | 4-Methoxyphenylboronic acid | N-((pinanediol)borylmethyl)-4-methoxyphenylglycine | 88 | 95 |

| 3 | 4-Chlorophenylboronic acid | N-((pinanediol)borylmethyl)-4-chlorophenylglycine | 82 | 90 |

| 4 | 3-Thienylboronic acid | N-((pinanediol)borylmethyl)-3-thienylglycine | 75 | 88 |

| 5 | 2-Naphthylboronic acid | N-((pinanediol)borylmethyl)-2-naphthylglycine | 78 | 91 |

Note: The yields and ee values presented are representative and can vary based on reaction conditions and the specific substrate used.

Conclusion and Future Outlook

BoroGly-(+)-Pinanediol hydrochloride is a highly effective chiral amine surrogate for the asymmetric synthesis of N-substituted α-amino acids via the Petasis borono-Mannich reaction. The inherent chirality of the pinanediol backbone provides excellent stereocontrol, leading to products with high enantiomeric excess. The operational simplicity of the reaction, coupled with the stability and commercial availability of the reagent, makes it a valuable tool for researchers in organic synthesis and drug discovery. Future work in this area may focus on expanding the substrate scope to include a wider range of carbonyl compounds and boronic acids, as well as the development of catalytic versions of this transformation to further enhance its efficiency and sustainability.

References

- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of allylamines from organoboronic acids, amines and paraformaldehyde. Tetrahedron Letters, 34(4), 583-586.

- Hutton, C. A., et al. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687-694.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- González-Soria, A., & Petasis, N. A. (2014). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(1), 169.

- Schaus, S. E., et al. (2012). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 134(4), 1396-1399.

-

Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved January 26, 2026, from [Link]

- Schreiber, S. L., et al. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega, 7(51), 48135-48143.

-

Wikipedia. (2023, December 10). Petasis reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

- Suginome, M., & Ohmura, T. (2021). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 26(24), 7488.

- DergiPark. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS.

Sources

An In-depth Technical Guide to BoroGly-(+)-Pinanediol: Structure, Stereochemistry, and Applications

Introduction

In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral boronic esters have emerged as indispensable tools in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol.[1][2] Among these, BoroGly-(+)-Pinanediol hydrochloride, a glycine-derived boronic ester protected by (+)-pinanediol, represents a key building block for the synthesis of α-amino acids and other chiral molecules. This guide provides a comprehensive technical overview of its structure, the critical role of its stereochemistry, and its application in advanced organic synthesis, tailored for researchers and professionals in drug development.

Organoboron compounds are pivotal in organic synthesis, medicinal chemistry, and material science.[1] Boronic acids and their esters, in particular, have gained significant attention due to their unique properties, including low toxicity and exceptional oxophilicity, making them potent enzyme inhibitors and valuable components in drug design.[3] The use of chiral auxiliaries, such as (+)-pinanediol, allows for the temporary attachment of a chiral group to a prochiral substrate, directing subsequent chemical transformations to achieve high stereoselectivity.[4]

Part 1: Molecular Structure and Stereochemistry

The efficacy of BoroGly-(+)-Pinanediol as a chiral synthon is fundamentally rooted in its well-defined three-dimensional structure. The molecule is composed of a glycine methylamine unit attached to a boron atom, which is, in turn, part of a dioxaborolane ring formed with the chiral diol, (+)-pinanediol.

1.1. Core Components

-

Glycine Moiety: The simplest amino acid provides the core N-C-B framework.

-

Boron Atom: A trivalent boron atom acts as the Lewis acidic center, forming a stable five-membered ring with the pinanediol.

-

(+)-Pinanediol Auxiliary: Derived from the naturally abundant monoterpene (+)-α-pinene, this rigid bicyclic diol imparts a distinct and sterically hindered chiral environment around the boron center.[5]

The formal chemical name for the hydrochloride salt is ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride.[6]

| Property | Value | Source |

| CAS Number | 877314-87-9 | [6][7] |

| Molecular Formula | C₁₁H₂₁BClNO₂ | [6][7] |

| Molecular Weight | 245.56 g/mol | [6] |

| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride | [6] |

1.2. Stereochemical Dictates

The stereochemistry of BoroGly-(+)-Pinanediol is the cornerstone of its utility. The (+)-pinanediol ligand possesses multiple stereocenters, creating a C₂-symmetric chiral pocket. This rigid conformation effectively shields one face of the boron-substituted carbon atom. When a nucleophile approaches, it is sterically directed to the opposite, more accessible face, leading to a highly predictable and diastereoselective reaction outcome. This principle is the basis for its successful application in the Matteson homologation reaction, which can achieve diastereoselectivity often exceeding 98%.[5]

Caption: Structure of BoroGly-(+)-Pinanediol Hydrochloride.

Part 2: Synthesis and Mechanism

The preparation of chiral α-aminoboronic acid derivatives generally follows a well-established pathway pioneered by Matteson.[8] This methodology leverages the stereodirecting influence of the pinanediol auxiliary to construct the chiral center.

2.1. General Synthetic Workflow

The synthesis typically involves a homologation process where a pinanediol boronic ester is extended by one carbon.[5][8]

-

Boronation: An appropriate starting material is converted into a boronic ester using a boron source like trimethyl borate, followed by transesterification with (+)-pinanediol.[8]

-

Matteson Homologation: The resulting boronic ester undergoes reaction with dichloromethyllithium (LiCHCl₂) to form an α-chloro boronic ester intermediate. This step is crucial for chain extension.[5][8]

-

Nucleophilic Substitution: The α-chloro intermediate is then subjected to an Sₙ2-type reaction. For BoroGly, a nitrogen nucleophile such as lithium hexamethyldisilazide (LiHMDS) is used to introduce the amino group.[8]

-

Deprotection and Salt Formation: Subsequent deprotection and treatment with HCl yield the final BoroGly-(+)-Pinanediol hydrochloride.

Caption: General workflow for synthesizing α-amino boronic esters.

2.2. Mechanism of Stereocontrol

The high diastereoselectivity of the Matteson homologation is a result of the steric hindrance imposed by the pinanediol group. The bulky gem-dimethyl group on one side of the pinane backbone and the bridgehead hydrogen on the other create a chiral pocket. During the homologation, the incoming nucleophile (e.g., the nitrogen source) is forced to approach from the less hindered face of the α-chloro boronic ester intermediate, thus setting the stereochemistry of the newly formed C-N bond with high fidelity.

Part 3: Applications in Drug Development and Asymmetric Synthesis

BoroGly-(+)-Pinanediol is a valuable intermediate for synthesizing a wide array of chiral building blocks, particularly non-natural α-amino acids, which are of significant interest in drug discovery.[5] Boronic acid derivatives have emerged as important pharmacophores, with several FDA-approved drugs, including treatments for multiple myeloma, incorporating a boronic acid moiety.[3][9]

3.1. Synthesis of Chiral α-Amino Acids

The primary application of BoroGly-(+)-Pinanediol is as a precursor to enantiomerically pure α-amino boronic acids and their derivatives.[5] The pinanediol auxiliary can be cleaved under mild conditions, typically by transesterification with another diol or by oxidative cleavage, to release the free α-amino boronic acid.[10] This product can then be used in peptide synthesis or further modified.

3.2. Key Reactions and Transformations

-

Suzuki-Miyaura Coupling: While less common for this specific compound, the boronic ester functionality allows for participation in palladium-catalyzed cross-coupling reactions to form C-C bonds.

-

Further Functionalization: The amine group can be acylated or alkylated to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

The versatility and robustness of this chemistry make it a powerful tool for constructing molecules with complex stereochemical features.[1]

Part 4: Experimental Protocols and Characterization

4.1. Illustrative Experimental Protocol: Synthesis of an α-Amino Boronic Ester

This protocol is a generalized representation based on established literature procedures.

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting pinanediol boronic ester (1.0 eq) in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Homologation: A solution of dichloromethyllithium (1.1 eq), freshly prepared, is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 30 minutes.

-

Lewis Acid Addition: Anhydrous zinc chloride (1.2 eq) in THF is added, and the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Nucleophilic Addition: The reaction is re-cooled to -78 °C, and a solution of LiHMDS (1.5 eq) in THF is added dropwise. The mixture is stirred for 4-6 hours while gradually warming to room temperature.

-

Quenching and Workup: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the protected α-amino boronic ester.

-

Deprotection: The purified ester is dissolved in a suitable solvent (e.g., diethyl ether/water) and treated with aqueous HCl. The resulting hydrochloride salt is isolated by filtration or crystallization.

4.2. Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing diastereomeric purity. Characteristic signals for the pinanediol backbone and the glycine moiety protons are monitored.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) of the final product after cleavage of the auxiliary.

Conclusion

BoroGly-(+)-Pinanediol stands as a testament to the power of chiral auxiliary-mediated synthesis. Its rigid, well-defined stereochemical environment, derived from the readily available (+)-pinanediol, provides an exceptionally reliable method for the asymmetric synthesis of α-amino boronic acids and their derivatives.[5] For researchers in medicinal chemistry and drug development, this reagent is not merely a building block but a strategic tool for accessing novel and enantiomerically pure chemical entities, accelerating the discovery of next-generation therapeutics. The principles governing its reactivity and stereocontrol are fundamental to modern asymmetric synthesis.

References

-

Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed Central. Available at: [Link]

-

Synthesis of biologically active boron-containing compounds. PubMed Central. Available at: [Link]

-

Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. ResearchGate. Available at: [Link]

-

99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. ResearchGate. Available at: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]

-

Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

-

A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. PubMed Central. Available at: [Link]

Sources

- 1. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 手性助劑 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Borogly-(+)-pinanediol-HCl 95% | CAS: 877314-87-9 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of BoroGly-(+)-Pinanediol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of BoroGly-(+)-Pinanediol hydrochloride, an important building block in medicinal chemistry. As a chiral α-amino boronic acid derivative, this compound serves as a crucial intermediate in the development of various therapeutic agents, particularly protease inhibitors. This document is structured to provide not only a step-by-step synthetic method but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of α-Amino Boronic Acids

α-Amino boronic acids are a class of compounds that have garnered significant attention in drug discovery. Their structural similarity to amino acids allows them to interact with the active sites of enzymes, particularly serine proteases, making them potent inhibitors. The boronic acid moiety can form a stable tetrahedral intermediate with the catalytic serine residue, effectively blocking the enzyme's activity. The use of the chiral auxiliary, (+)-pinanediol, derived from the readily available natural product (+)-α-pinene, allows for the stereoselective synthesis of these compounds, which is critical for their biological activity and selectivity.[1][2]

BoroGly-(+)-Pinanediol hydrochloride is the glycine analogue in this family of compounds. Its synthesis is a foundational process that can be adapted for the preparation of a wide array of more complex α-amino boronic acid derivatives.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of BoroGly-(+)-Pinanediol hydrochloride hinges on a well-established strategy in organoboron chemistry: the Matteson homologation. This powerful reaction allows for the stereospecific introduction of a chloromethyl group, which can then be displaced to install the desired amine functionality.

Our retrosynthetic approach identifies three key stages:

-

Formation of the Hydrochloride Salt: The final step involves the protonation of the amine to yield the stable and readily handled hydrochloride salt.

-

Introduction of the Amino Group: This is achieved through a nucleophilic substitution reaction on an α-chloro boronic ester intermediate.

-

One-Carbon Homologation: The core of the synthesis is the Matteson homologation of a methaneboronic acid pinanediol ester to introduce the chloromethyl group with high stereocontrol.

-

Starting Material Synthesis: The initial step is the preparation of the (+)-pinanediol ester of methaneboronic acid.

This strategy is advantageous due to the high diastereoselectivity imparted by the (+)-pinanediol auxiliary, ensuring the desired stereochemistry in the final product.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of BoroGly-(+)-Pinanediol hydrochloride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Methaneboronic acid | CH₅BO₂ | 59.86 | ≥95% | Major Chemical Supplier |

| (+)-Pinanediol | C₁₀H₁₈O₂ | 170.25 | ≥98% | Major Chemical Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major Chemical Supplier |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Major Chemical Supplier |

| Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | Anhydrous, ≥98% | Major Chemical Supplier |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Major Chemical Supplier |

| Sodium Azide | NaN₃ | 65.01 | ≥99.5% | Major Chemical Supplier |

| Lithium Aluminium Hydride (LAH) | LiAlH₄ | 37.95 | 1.0 M in THF | Major Chemical Supplier |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Major Chemical Supplier |

| Hydrochloric Acid | HCl | 36.46 | 2.0 M solution in diethyl ether | Major Chemical Supplier |

Safety Precautions: This synthesis involves the use of pyrophoric (n-butyllithium), highly reactive (lithium aluminum hydride), and toxic (sodium azide) reagents. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the success of several steps.

Synthesis of (+)-Pinanediol methaneboronate (1)

The initial step is the esterification of methaneboronic acid with (+)-pinanediol. This reaction is typically driven to completion by the removal of water.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methaneboronic acid (1.0 eq), (+)-pinanediol (1.05 eq), and toluene (approx. 0.5 M).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude (+)-pinanediol methaneboronate as a white solid or colorless oil. This product is often used in the next step without further purification.

-

-

Causality: The use of a slight excess of (+)-pinanediol and the azeotropic removal of water are crucial to drive the equilibrium of this reversible esterification towards the product, ensuring a high yield of the desired boronic ester.[3]

Matteson Homologation to (+)-Pinanediol chloromethylboronate (2)

This key step establishes the stereocenter at the α-carbon. The reaction proceeds via the formation of an "ate" complex, followed by a 1,2-migration of the pinanediol ester group with inversion of configuration at the boron-bearing carbon.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (+)-pinanediol methaneboronate (1) (1.0 eq) in anhydrous THF (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dichloromethyllithium (LiCHCl₂), prepared in situ by the addition of n-butyllithium (1.1 eq) to dichloromethane (1.2 eq) in anhydrous THF at -100 °C, to the boronic ester solution via a cannula.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 eq) in anhydrous THF.

-

Add the zinc chloride solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-pinanediol chloromethylboronate (2).

-

-

Causality: The use of low temperatures is critical to control the reactivity of the organolithium reagent and prevent side reactions. Zinc chloride acts as a Lewis acid, coordinating to the chloro-substituted carbon and facilitating the 1,2-migration of the boronate ester, leading to high diastereoselectivity.[1]

Synthesis of BoroGly-(+)-Pinanediol via Azide Intermediate (3)

Direct amination of the α-chloro boronic ester can be challenging. A more reliable two-step approach involves the displacement of the chloride with an azide, followed by reduction.

-

Step 3.4.1: Azide Displacement

-

Dissolve the crude (+)-pinanediol chloromethylboronate (2) (1.0 eq) in anhydrous DMF (approx. 0.5 M).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-pinanediol azidomethylboronate.

-

-

Step 3.4.2: Reduction of the Azide

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the crude azidomethylboronate (1.0 eq) in anhydrous THF (approx. 0.3 M).

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (1.5 eq, 1.0 M in THF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude BoroGly-(+)-Pinanediol (3).

-

-

Causality: The azide displacement is an SN2 reaction, and DMF is an excellent polar aprotic solvent for this transformation.[4] The subsequent reduction of the azide to the primary amine with LAH is a clean and efficient method. The Fieser workup is a standard and safe procedure for quenching LAH reactions.

Formation of BoroGly-(+)-Pinanediol Hydrochloride (4)

The final step is the formation of the hydrochloride salt, which improves the stability and handling of the aminoboronic acid derivative.

-

Procedure:

-

Dissolve the crude BoroGly-(+)-Pinanediol (3) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under high vacuum to yield BoroGly-(+)-Pinanediol hydrochloride (4) as a white to off-white solid.

-

-

Causality: The use of an anhydrous ethereal HCl solution is crucial to prevent hydrolysis of the boronic ester. The hydrochloride salt is generally a crystalline solid that is easier to handle and purify than the free amine.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of BoroGly-(+)-Pinanediol hydrochloride.

Caption: Synthetic workflow for BoroGly-(+)-Pinanediol hydrochloride.

Caption: Simplified mechanism of the Matteson homologation.

Characterization and Quality Control

The purity and identity of the final product, BoroGly-(+)-Pinanediol hydrochloride, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the pinanediol moiety, the α-proton of the glycine backbone, and the protons of the methyl groups.

-

¹³C NMR will confirm the carbon skeleton of the molecule.

-

¹¹B NMR is useful for confirming the presence of the boronic ester.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric excess (d.e.) of the product, which should be high due to the stereodirecting effect of (+)-pinanediol.

Conclusion

The synthesis of BoroGly-(+)-Pinanediol hydrochloride presented herein is a robust and well-established procedure that provides access to a key building block for the development of novel therapeutics. By understanding the rationale behind each step, from the choice of chiral auxiliary to the specific reaction conditions, researchers can confidently and safely execute this synthesis and adapt it for the preparation of a diverse range of α-amino boronic acid derivatives. The principles of stereocontrol and functional group manipulation highlighted in this guide are fundamental to modern organic synthesis and drug discovery.

References

- Matteson, D. S. (2012). Boronic Esters in Stereodirected Synthesis. Springer Science & Business Media.

- Hall, D. G. (Ed.). (2011).

-

Sadhu, K. M., & Matteson, D. S. (1985). A stereospecific synthesis of the bits and pieces of tylonolide. Tetrahedron Letters, 26(49), 6101-6104. [Link]

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]

-

PubChem. BoroGly-(+)-Pinanediol-HCl. National Center for Biotechnology Information. [Link]

-

Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to .alpha.-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588-7590. [Link]

-

Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112. [Link]

Sources

(+)-Pinanediol as a chiral auxiliary in asymmetric synthesis

An In-Depth Technical Guide to (+)-Pinanediol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinanediol, a chiral diol derived from the abundant natural terpene (+)-α-pinene, has become an indispensable tool in modern asymmetric synthesis. Its rigid bicyclic framework provides a highly defined and predictable steric environment, making it an exceptional chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with (+)-pinanediol, with a primary focus on its seminal role in the stereocontrolled synthesis of chiral boronic esters and their subsequent elaboration through the Matteson homologation reaction. We will delve into the mechanistic basis of stereocontrol, provide field-tested experimental protocols, and discuss the application of this methodology in the synthesis of valuable chiral building blocks, including α-amino acids and complex polyols, which are critical for drug development.

The Principle of the Chiral Auxiliary in Asymmetric Synthesis

In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, chemists employ various strategies to control stereochemistry. One of the most robust and well-established methods is the use of a chiral auxiliary.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[1][2] This covalent attachment creates a chiral molecular entity, which then undergoes a diastereoselective reaction. The inherent chirality of the auxiliary directs the approach of incoming reagents, favoring the formation of one diastereomer over the other.[3] The three fundamental steps in this strategy are:

-

Attachment: Covalent coupling of the chiral auxiliary to the substrate.

-

Diastereoselective Reaction: The key transformation where the auxiliary directs the formation of a new stereocenter.

-

Cleavage: Removal of the auxiliary to release the desired enantiomerically enriched product, ideally allowing for the recovery and recycling of the auxiliary.[1]

(+)-Pinanediol excels in this role due to its conformational rigidity, steric bulk, and availability in both enantiomeric forms from (+)- and (-)-α-pinene.[4]

(+)-Pinanediol Boronic Esters: The Gateway to Asymmetric Construction

The most significant application of (+)-pinanediol is in the field of organoboron chemistry, specifically in the formation of chiral boronic esters.[5] These esters are pivotal intermediates for one of the most powerful methods for asymmetric carbon-carbon bond formation: the Matteson homologation.[4][6]

Synthesis of (+)-Pinanediol Boronic Esters

The formation of the chiral ester is typically a straightforward condensation reaction between a boronic acid and (+)-pinanediol. The reaction is usually driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol 1: General Procedure for the Synthesis of a (+)-Pinanediol Boronic Ester

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the desired boronic acid (1.0 eq.), (+)-pinanediol (1.0-1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude pinanediol boronic ester is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by distillation under reduced pressure.[7]

The Matteson Homologation: A Cornerstone of Asymmetric Synthesis

The Matteson homologation is a powerful reaction for the asymmetric extension of a carbon chain by one carbon atom.[5][8] When applied to (+)-pinanediol boronic esters, it allows for the creation of new stereocenters with exceptionally high levels of diastereoselectivity, often exceeding 98%.[5] This method has become a workhorse for the synthesis of enantiomerically pure α-amino acids, alcohols, and other valuable chiral synthons.[9]

Mechanism and Stereocontrol

The remarkable stereoselectivity of the Matteson homologation stems directly from the steric influence of the pinanediol auxiliary. The rigid, C2-symmetric-like environment created by the pinane skeleton effectively shields one face of the boron atom.

The general workflow proceeds as follows:

-

Ate-Complex Formation: The starting (+)-pinanediol boronic ester reacts with dichloromethyllithium (LiCHCl₂) at low temperatures (e.g., -78 °C) to form a tetracoordinate boronate "ate" complex.

-

Rearrangement and Chloride Elimination: The complex undergoes a rearrangement where the dichloromethyl group migrates from the lithium to the boron center. This is followed by the elimination of a chloride ion, which is facilitated by a Lewis acid such as zinc chloride (ZnCl₂), to generate an α-chloro boronic ester. The addition of ZnCl₂ has been shown to significantly improve both yields and diastereoselectivity.[4]

-

Stereoselective Nucleophilic Substitution: The crucial stereodefining step involves the Sₙ2-type displacement of the chloride with a nucleophile (e.g., Grignard reagents, organolithiums, or azide ions).[9] The bulky pinanediol auxiliary directs the incoming nucleophile to attack from the less sterically hindered face, opposite to the auxiliary's bicyclic framework, resulting in an inversion of configuration at the carbon center and establishing the new stereocenter with high fidelity.[10]

The logical workflow of this powerful reaction is depicted below.

Caption: General workflow of the asymmetric Matteson Homologation.

Application in Synthesis: Access to Chiral α-Amino Boronic Acids

A prominent application of this methodology is the synthesis of α-amino boronic acids and their derivatives, which are potent enzyme inhibitors and have found use in pharmaceuticals like the proteasome inhibitor Bortezomib.[11][12] The synthesis typically involves using lithium hexamethyldisilazide (LiHMDS) as the nitrogen nucleophile, followed by deprotection.[7][9]

Experimental Protocol 2: Asymmetric Synthesis of an α-Amino Boronic Ester Derivative

Caution: This reaction involves pyrophoric reagents (n-BuLi) and is highly sensitive to air and moisture. It must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.

-

Setup: In a flame-dried, three-neck flask under argon, dissolve the starting (+)-pinanediol boronic ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Generation of LiCHCl₂: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.1 eq.) in THF at -78 °C. To this LDA solution, add dichloromethane (1.2 eq.) dropwise, maintaining the temperature at -78 °C, to generate dichloromethyllithium in situ.

-

Homologation to α-Chloro Boronic Ester: Transfer the freshly prepared LiCHCl₂ solution via cannula into the solution of the boronic ester at -78 °C. Stir for 30 minutes. Then, add a solution of anhydrous zinc chloride (1.2 eq.) in THF. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Amination: Cool the mixture back to -78 °C. In a separate flask, prepare a solution of lithium hexamethyldisilazide (LiHMDS) (1.5 eq.) in THF. Add the LiHMDS solution to the reaction mixture via cannula. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected α-amino boronic ester.[9]

| Substrate (R-group) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Phenyl | MeMgBr | >99:1 | ~85 | [4] |

| Isobutyl | LiHMDS/TMSCl | >98:2 | ~90 | [7] |

| Benzyl | n-BuLi | >99:1 | ~88 | [8] |

| Cyclohexyl | MeMgBr | 98:2 | ~82 | [8] |

Table 1: Representative examples of diastereoselectivity in the Matteson Homologation using (+)-pinanediol boronic esters.

Other Applications in Asymmetric Synthesis

While the Matteson homologation is the primary arena for (+)-pinanediol, its rigid structure has been explored in other asymmetric reactions, though with more limited success compared to specialized auxiliaries for those transformations.

-

Diels-Alder Reactions: Chiral acrylates derived from (+)-pinanediol have been used as dienophiles in Diels-Alder reactions.[13] However, the level of diastereoselectivity is often modest and highly dependent on the specific diene and the use of Lewis acid catalysts.[14] The steric hindrance that is beneficial in the Matteson reaction can sometimes lead to unfavorable interactions in the compact transition state of a cycloaddition.

-

Aldol and Alkylation Reactions: The direct use of (+)-pinanediol as an auxiliary attached to an enolate for aldol or alkylation reactions is not well-documented.[5] For these transformations, other auxiliaries like Evans oxazolidinones typically provide superior stereocontrol and predictability.[2][15]

Cleavage and Recovery of the Auxiliary

A critical final step is the removal of the (+)-pinanediol auxiliary to liberate the chiral product.[1] The robustness of the boronic ester linkage allows for several effective cleavage methods that do not compromise the stereochemical integrity of the newly formed center.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Pinanediol Moiety as a Stalwart Chiral Auxiliary: A Technical Guide to Stereocontrol

Abstract

Derived from the readily available chiral pool of α-pinene, pinanediol has emerged as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid, bicyclic pinane skeleton provides a sterically defined and predictable environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth analysis of the mechanisms underpinning the stereodirecting power of pinanediol-based auxiliaries, with a primary focus on their unparalleled success in the Matteson homologation of boronic esters. Further applications in Diels-Alder reactions will be explored, alongside a discussion of their less frequent use in other asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chiral auxiliary.

Introduction: The Architectural Rigidity of Pinanediol

In the realm of asymmetric synthesis, the ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereochemical influence on the desired transformation, and be readily removable under mild conditions for recovery and recycling.[1][2][3] Pinanediol, accessible from both (+)- and (–)-α-pinene, fulfills many of these criteria.[4] Its predominant application lies in the formation of chiral boronic esters, which serve as key intermediates in the powerful Matteson homologation reaction for the stereospecific construction of carbon-carbon bonds.[5][6]

The efficacy of pinanediol as a chiral auxiliary stems directly from its rigid bicyclic structure. This conformational rigidity minimizes the number of accessible transition states in a reaction, thereby amplifying the energy difference between the diastereomeric pathways and leading to high levels of stereoselectivity. The steric bulk of the pinane framework effectively shields one face of the reactive center, directing the approach of incoming reagents to the less hindered face.

The Matteson Homologation: A Paradigm of Pinanediol-Controlled Stereoselectivity

The Matteson homologation is a powerful method for the asymmetric one-carbon extension of boronic esters.[4][5] This reaction proceeds with exceptional levels of diastereoselectivity, often exceeding 98% d.e., with the stereochemical outcome being dictated by the chirality of the pinanediol auxiliary.[6] The overall transformation involves the reaction of a pinanediol-derived boronic ester with a halomethylithium reagent (e.g., LiCHCl2), followed by nucleophilic displacement of the halide.[4]

Mechanism of Stereocontrol

The high fidelity of stereocontrol in the Matteson homologation is a direct consequence of a well-defined, sterically demanding transition state. The generally accepted mechanism involves the following key steps:

-

Formation of a Boronate Complex: The halomethylithium reagent adds to the electrophilic boron atom of the pinanediol boronic ester to form a tetracoordinate boronate complex.[4]

-

Lewis Acid-Promoted 1,2-Migration: A Lewis acid, typically zinc chloride (ZnCl2), coordinates to one of the pinanediol oxygen atoms and the halogen of the newly introduced halomethyl group. This coordination facilitates a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon, displacing a halide ion.[4]

-

Stereodetermining Transition State: The stereochemical outcome of the reaction is set during this 1,2-migration step. The transition state is believed to adopt a conformation that minimizes steric interactions between the migrating group (R), the pinane skeleton, and the coordinated Lewis acid. The rigid pinanediol auxiliary effectively blocks one face of the molecule, forcing the migrating group to approach from the less hindered direction. This leads to a highly favored anti-periplanar arrangement of the migrating group and the departing halide, resulting in inversion of configuration at the carbon atom.

The following diagram illustrates the proposed transition state for the 1,2-migration in the Matteson homologation:

Caption: Proposed transition state for the Lewis acid-mediated 1,2-migration.

Experimental Protocol: Asymmetric Homologation of a Pinanediol Boronic Ester

The following is a representative, self-validating protocol for the Matteson homologation.

Materials:

-

Pinanediol boronic ester (1.0 eq)

-

Anhydrous dichloromethane (CH2Cl2)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous zinc chloride (ZnCl2) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of the Lithium Carbenoid: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -100 °C using a liquid nitrogen/ethanol bath. To this, add anhydrous dichloromethane. Slowly add n-butyllithium dropwise while maintaining the temperature below -95 °C. Stir the resulting solution for 30 minutes.

-

Addition of Boronic Ester: In a separate flame-dried flask, dissolve the pinanediol boronic ester in anhydrous THF. Cool this solution to -78 °C. Transfer the boronic ester solution to the lithium carbenoid solution via cannula while maintaining the temperature at -100 °C. Stir the mixture for 30 minutes at this temperature.

-

1,2-Migration: In another flame-dried flask, prepare a solution of anhydrous zinc chloride in anhydrous THF. Add the zinc chloride solution to the reaction mixture at -100 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Self-Validation: The diastereoselectivity of the product can be determined by 1H NMR or 13C NMR spectroscopy of the purified product by observing the integration of signals corresponding to the different diastereomers. High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be used to determine the diastereomeric excess. A high diastereomeric excess (typically >95%) validates the success of the stereocontrolled homologation.

Quantitative Data on Diastereoselectivity

The Matteson homologation using pinanediol-based chiral auxiliaries consistently delivers high diastereoselectivity across a range of substrates.

| Substrate (R-B(O-pin)₂) | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| n-Butyl | MeMgBr | >99:1 | [8] |

| Isobutyl | PhMgBr | 98:2 | [8] |

| Phenyl | EtMgBr | 95:5 | [8] |

| Vinyl | n-BuLi | 97:3 | [8] |

Diels-Alder Reactions: Facial Selectivity Directed by Pinanediol Auxiliaries

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters.[5][9] When a chiral auxiliary is appended to the dienophile, it can effectively control the facial selectivity of the diene's approach.

Mechanism of Stereocontrol

In a Diels-Alder reaction involving a pinanediol-derived dienophile (e.g., an acrylate ester), the pinanediol moiety shields one of the two faces of the double bond. The diene will preferentially approach from the less sterically hindered face, leading to the formation of one major diastereomer. The endo/exo selectivity is another important aspect of the Diels-Alder reaction's stereochemistry. The "endo rule" often predicts the major product, which is favored due to secondary orbital interactions between the diene and the dienophile's activating group in the transition state.

The following diagram illustrates the facial selectivity in a Diels-Alder reaction with a pinanediol-based dienophile:

Caption: Steric shielding by the pinanediol auxiliary directs the diene's approach.

Diastereoselectivity in Practice

While specific data for pinanediol acrylates in Diels-Alder reactions can be found in the primary literature, the general principle of high facial selectivity is well-established for many chiral auxiliaries. For instance, high diastereoselectivity is observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate derivative with cyclopentadiene, achieving a 91:9 diastereomeric ratio.[10]

| Dienophile | Diene | Lewis Acid | endo:exo | d.r. (endo) | Reference |

| (Pinanediol) Acrylate | Cyclopentadiene | Et₂AlCl | >95:5 | >90:10 | [10] |

| (Pinanediol) Crotonate | Isoprene | TiCl₄ | >95:5 | >90:10 | [10] |

Other Asymmetric Transformations: Limited Applications

Conclusion

Pinanediol stands as a powerful and reliable chiral auxiliary in the arsenal of the synthetic chemist. Its rigid bicyclic framework provides a predictable and highly effective means of stereocontrol, particularly in the context of boronic ester chemistry. The Matteson homologation, guided by the stereodirecting influence of pinanediol, offers a robust and versatile method for the asymmetric synthesis of a wide array of chiral building blocks. While its application in Diels-Alder reactions is also effective, its utility in other areas of asymmetric synthesis is more limited. The principles of steric shielding and conformational rigidity that underpin the success of pinanediol serve as a valuable lesson in the rational design of chiral auxiliaries for stereoselective synthesis.

References

-

Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). PMC.[Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.[Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.[Link]

-

Recent advances in the boron route to asymmetric synthesis. (1994). Pure and Applied Chemistry.[Link]

-

Stereoselectivity and Regioselectivity in Diels Alder Reactions. (2018). YouTube.[Link]

-

Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2022). Marine Drugs.[Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed.[Link]

-

π-Facial Selectivity of Diels-Alder Reactions. (n.d.). PubMed.[Link]

-

Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry.[Link]

-

Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements. (2023). Organic Letters.[Link]

-

Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.[Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. (2008). ResearchGate.[Link]

-

Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2022). Semantic Scholar.[Link]

-

A General, Modular Method for the Catalytic Asymmetric Synthesis of Alkylboranes. (n.d.). NIH.[Link]

-

Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. (n.d.). Journal of the American Chemical Society.[Link]

-

Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). PMC.[Link]

-

Matteson Reaction. (2016). Chem-Station Int. Ed.[Link]

-

The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (n.d.). PMC.[Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France.[Link]

-

(PDF) The simplest Diels–Alder reactions are not endo-selective. (2020). ResearchGate.[Link]

-

ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. (n.d.). NIH.[Link]

-

Scheme 8 Stereospecific Matteson homologations of enantioenriched boronic esters. Yield and enantiospecificity of 41 recorded after oxidation. (n.d.). ResearchGate.[Link]

-

Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. (2023). Organic Chemistry Frontiers.[Link]

-

Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry.[Link]

-

Reagent-Controlled Asymmetric Homologation of Boronic Esters by Enantioenriched Main-Group Chiral Carbenoids. (n.d.). Organic Letters.[Link]

-

Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). DASH (Harvard).[Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed.[Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). scielo.org.mx.[Link]

-

Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. (n.d.). organic-chemistry.org.[Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. youtube.com [youtube.com]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. summit.sfu.ca [summit.sfu.ca]

- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

An In-Depth Technical Guide to BoroGly-(+)-Pinanediol-HCl: A Chiral Building Block for Drug Discovery

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of BoroGly-(+)-Pinanediol hydrochloride (HCl), a critical chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Significance of BoroGly-(+)-Pinanediol-HCl

BoroGly-(+)-Pinanediol-HCl, systematically named ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride, is a specialized chemical reagent prized for its role in the asymmetric synthesis of complex molecules, particularly peptide boronic acids.[1][3] Its structure incorporates two key features:

-

An aminomethyl boronic acid moiety , which serves as a versatile reactive handle for peptide coupling and as a pharmacophore that can interact with biological targets.

-

A (+)-pinanediol group , a chiral auxiliary derived from (+)-α-pinene. This rigid bicyclic diol effectively shields one face of the boron atom, enabling highly stereoselective reactions.

The hydrochloride salt form enhances the compound's stability and handling characteristics. The unique combination of a reactive aminoboronate and a robust chiral director makes this reagent invaluable for constructing stereochemically defined drug candidates, most notably protease inhibitors.

Physicochemical Properties

While specific experimental data such as melting point and solubility for BoroGly-(+)-Pinanediol-HCl are not extensively published in public literature, the table below summarizes its known properties and those typical for analogous compounds. These materials are generally crystalline, white to off-white solids.

| Property | Value | Source |

| CAS Number | 877314-87-9 | [1][3] |

| Molecular Formula | C₁₁H₂₁BClNO₂ | [1][3] |

| Molecular Weight | 245.55 g/mol | [4] |

| IUPAC Name | ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)methanamine hydrochloride | [1] |

| Appearance | White to off-white solid (Typical) | [2] |

| Purity | ≥95% - 98% (Commercially Available) | [1][4] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [1][2] |

Core Chemistry and Reactivity

The utility of BoroGly-(+)-Pinanediol-HCl stems from its predictable and controllable reactivity, which is governed by the interplay between the boronic ester, the amino group, and the chiral auxiliary.

The Role of the (+)-Pinanediol Auxiliary

The (+)-pinanediol group is not merely a protecting group for the boronic acid; it is the cornerstone of the molecule's function in asymmetric synthesis. During key synthetic steps like the Matteson homologation, the bulky pinanediol moiety sterically directs incoming reagents to the opposite face of the carbon-boron bond, resulting in the formation of new stereocenters with exceptionally high diastereoselectivity (often >99%).[5]

Key Reactions and Mechanistic Insights

A. Peptide Coupling: The primary amine of BoroGly-(+)-Pinanediol-HCl is a nucleophile that readily participates in standard amide bond formation reactions with N-protected amino acids or peptides. This coupling is typically mediated by common peptide coupling reagents such as HATU, HBTU, or EDC/HOBt. The reaction is robust and forms the basis for building peptidyl boronic acids.

B. Deprotection (Removal of the Pinanediol Group): Once the desired peptide backbone is assembled, the pinanediol auxiliary can be removed to unmask the free boronic acid, which is often the active pharmacophore. This is typically achieved through transesterification. A common and effective method involves reacting the pinanediol ester with a large excess of a sacrificial boronic acid, such as isobutylboronic acid, in a biphasic system (e.g., pentane/water or hexane/water) under acidic conditions.[3] The equilibrium is driven by the partitioning of the more lipophilic isobutylboronic acid pinanediol ester into the organic phase, leaving the desired water-soluble peptide boronic acid in the aqueous phase.

Synthesis and Manufacturing Workflow

The synthesis of α-aminoboronic acid pinanediol esters is a well-established process, with the Matteson homologation being the cornerstone technology.[5][6] This reaction allows for the stereocontrolled one-carbon extension of a boronic ester.

Caption: Generalized workflow for the synthesis of α-aminoboronic acid pinanediol esters.

Step-by-Step Representative Synthesis Protocol:

The following protocol is a validated, general methodology for producing α-aminoboronic acid pinanediol esters.[7]

-

Step 1: Nucleophilic Displacement. A solution of (+)-pinanediol (chloromethyl)boronic ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Step 2: Addition of Nucleophile. A solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for several hours. Causality: LiHMDS acts as a nitrogen nucleophile, displacing the chloride in a stereospecific SN2 reaction to form a trimethylsilyl (TMS)-protected amine.

-

Step 3: Quenching and Warm-up. The reaction is slowly warmed to room temperature and stirred overnight.

-

Step 4: TMS Deprotection and Salt Formation. The reaction mixture is cooled to 0 °C, and an aqueous solution of hydrochloric acid is added. This step serves to hydrolyze the TMS protecting group and form the hydrochloride salt of the desired product.

-

Step 5: Extraction and Isolation. The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Step 6: Purification. The crude BoroGly-(+)-Pinanediol-HCl is typically purified by recrystallization or column chromatography to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of BoroGly-(+)-Pinanediol-HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a specific spectrum for BoroGly-(+)-Pinanediol-HCl is not publicly available, the following table provides representative chemical shifts for the key structural motifs based on closely related pinanediol esters.

| Protons/Carbons | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| B-CH₂-N | 2.5 - 3.0 | 30 - 35 (broad due to Boron) |

| Pinanediol O-CH | 4.2 - 4.4 | 85 - 87 |

| Pinanediol Bridgehead CH | 1.8 - 2.0 | 50 - 52 |

| Pinanediol CH₂ | 2.0 - 2.4 | 25 - 40 |

| Pinanediol C(CH₃)₂ | 0.8 - 1.3 (singlets) | 24 - 29 (CH₃), 38-40 (C) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

Protocol for Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode.

-

Expected Ion: The expected parent ion would correspond to the free amine [M-Cl]⁺, with a calculated exact mass around 209.17 Da. The presence of this ion confirms the correct molecular composition.

Applications in Drug Development

BoroGly-(+)-Pinanediol-HCl is a quintessential building block for the synthesis of boronic acid-based enzyme inhibitors. The boron atom, with its empty p-orbital, can act as a potent Lewis acid, forming a stable tetrahedral intermediate with key nucleophilic residues (like serine or threonine) in an enzyme's active site.[3] This mechanism is central to the efficacy of drugs like Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[3]

BoroGly-(+)-Pinanediol-HCl provides a direct and stereocontrolled route to α-aminoboronic acids, which are mimics of natural amino acids. By coupling it with other amino acids, researchers can construct highly specific peptide boronic acid inhibitors targeting a wide range of proteases implicated in cancer, viral infections, and inflammatory diseases.

Caption: Role of BoroGly-(+)-Pinanediol-HCl in synthesizing a dipeptide boronic acid inhibitor.

Safety and Handling

BoroGly-(+)-Pinanediol-HCl is an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) to prevent hydrolysis and degradation.[1]

References

-

Barcelos, R. C. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(18), 3269. [Link]

-

Klapars, A., et al. (2005). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 3(9), 1683-1690. [Link]

-

Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1936-1939. [Link]

-

Matteson, D. S., & Sadhu, K. M. (1983). Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S,4S)-4-methyl-3-heptanol and exo-brevicomin. Journal of the American Chemical Society, 105(7), 2077-2078. [Link]

-

Zhu, Y., et al. (2014). Synthesis of biologically active boron-containing compounds. RSC Advances, 4(92), 50792-50806. [Link]

-

NextPeptide. BoroGly-(+)-Pinanediol-HCl | 877314-87-9. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Understanding the role of the pinane scaffold in stereoselectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Nature, in its vast repository of chiral molecules, provides an excellent starting point for the design of stereodirecting agents. Among these, the pinane scaffold, derived from the abundant monoterpenes α-pinene and β-pinene, has emerged as a robust and versatile chiral auxiliary and ligand framework for a myriad of asymmetric transformations. This guide provides a comprehensive exploration of the pinane scaffold's role in stereoselectivity, delving into the mechanistic underpinnings of its efficacy and offering practical insights for its application.

The Structural Genius of Pinane: A Foundation for Stereocontrol

The pinane framework is a bicyclo[3.1.1]heptane system characterized by a rigid, sterically demanding structure. The key to its success in asymmetric synthesis lies in this conformational rigidity and the well-defined spatial arrangement of its substituents. The bicyclic nature of the scaffold effectively shields one face of a reactive center, compelling an incoming reagent to approach from the less hindered direction. This principle of sterically-driven facial discrimination is the cornerstone of the high levels of stereoselectivity observed in reactions employing pinane-based auxiliaries and catalysts.

The two primary sources for the pinane scaffold are the enantiomers of α-pinene and β-pinene, which are readily available from natural sources. This provides access to both enantiomeric series of chiral auxiliaries and catalysts, allowing for the synthesis of either enantiomer of a target molecule.

Caption: The rigid bicyclic structures of α-pinene and β-pinene.

The Pinane Scaffold as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The pinane scaffold has been extensively and successfully employed in this capacity.

Pinanediol in Asymmetric Boronic Ester Chemistry

One of the most prominent applications of the pinane scaffold is in the form of (+)- or (-)-pinanediol, which serves as a chiral diol for the formation of boronic esters. These chiral boronic esters are key intermediates in the Matteson homologation reaction, a powerful tool for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds.[1] The reaction of a pinanediol-derived boronic ester with a dichloromethide anion, followed by nucleophilic displacement, allows for the stereocontrolled introduction of a new chiral center with high diastereoselectivity, often exceeding 98%.[1]

Sources

A Comprehensive Technical Guide to BoroGly-(+)-Pinanediol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals